molecular formula C13H18BrNO2 B5784994 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide

Cat. No. B5784994
M. Wt: 300.19 g/mol
InChI Key: PEFIHROUWOTKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BVT.74389, and it is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in insulin signaling and glucose homeostasis, making it an attractive target for the treatment of diabetes and other metabolic disorders.

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide is an enzyme that negatively regulates insulin signaling by dephosphorylating key tyrosine residues on insulin receptor substrate proteins. This leads to decreased insulin sensitivity and impaired glucose uptake in target tissues. BVT.74389 works by selectively inhibiting 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide activity, thereby enhancing insulin signaling and improving glucose homeostasis.
Biochemical and Physiological Effects:
BVT.74389 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In vitro studies have also demonstrated that BVT.74389 can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. These effects are thought to be mediated by the enhanced insulin signaling resulting from 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide inhibition.

Advantages and Limitations for Lab Experiments

One advantage of BVT.74389 is its selectivity for 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide, which reduces the risk of off-target effects. However, the moderate yield and purity of the synthesis may limit its use in certain experiments. Additionally, the lack of information on the pharmacokinetics and pharmacodynamics of BVT.74389 may make it difficult to translate preclinical findings to clinical trials.

Future Directions

There are several potential future directions for research on BVT.74389. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of BVT.74389, including its bioavailability and half-life in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of BVT.74389 in human clinical trials, as well as its potential for combination therapy with other drugs targeting the insulin signaling pathway.

Synthesis Methods

The synthesis of BVT.74389 involves several steps, starting with the reaction of 4-bromo-2-methylphenol with tert-butylamine to form the corresponding amine. The amine is then reacted with ethyl chloroacetate to produce the intermediate ester, which is subsequently hydrolyzed to the final product, BVT.74389. The overall yield of the synthesis is moderate, but the purity of the final product can be improved through recrystallization.

Scientific Research Applications

BVT.74389 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In vitro studies have shown that BVT.74389 can selectively inhibit 2-(4-bromo-2-methylphenoxy)-N-(tert-butyl)acetamide activity, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have demonstrated that BVT.74389 can improve glucose tolerance and reduce insulin resistance, without causing significant adverse effects.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-7-10(14)5-6-11(9)17-8-12(16)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFIHROUWOTKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-methylphenoxy)-N-tert-butylacetamide

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